N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-15-7-9-16(10-8-15)22-19(24)14-26-20-21-11-12-23(20)17-5-4-6-18(13-17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABNOBENKYGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a complex structure comprising an ethylphenyl group, an imidazole moiety, and a thioacetamide linkage. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the thioacetamide group. The specific synthetic pathways can vary, but they often utilize established methodologies in organic synthesis to yield the final product with high purity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 314.41 g/mol |
| Key Functional Groups | Thioamide, Imidazole |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiadiazole and imidazole have shown promising results against various cancer cell lines. The biological activity of this compound can be inferred from these studies.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that these compounds can interfere with cell cycle progression, particularly at the G2/M checkpoint.
- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, these compounds may starve tumors of necessary nutrients.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluating various thiadiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values ranging from 4.27 µg/mL to 19.5 µM against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and SK-OV-3 (ovarian) . -
Structure-Activity Relationship (SAR) :
Research into the SAR of related compounds revealed that modifications to the phenyl ring significantly influence cytotoxic activity. Compounds with electron-donating groups tended to exhibit enhanced activity against cancer cell lines .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and physical properties of analogous compounds:
Preparation Methods
Imidazole-First Approach
Thioacetamide-First Approach
- Thioacetamide Preparation : Synthesis of 2-mercapto-N-(4-ethylphenyl)acetamide through hydrazine-carbondisulfide interactions.
- Imidazole Functionalization : Coupling the thioacetamide with a pre-formed imidazole derivative containing a leaving group (e.g., chloride).
The imidazole-first approach is favored due to higher yields (65–78%) and fewer side reactions, as evidenced by analogous syntheses.
Detailed Stepwise Synthesis
Synthesis of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol
Step 1: Cyclocondensation
A mixture of 3-methoxybenzaldehyde (0.1 mol), ammonium acetate (0.2 mol), and thiourea (0.1 mol) in ethanol is refluxed at 80°C for 12 hours under nitrogen. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1). Post-reaction, the solvent is evaporated, and the crude product is recrystallized from ethanol to yield 1-(3-methoxyphenyl)-1H-imidazole-2-thiol as a pale-yellow solid (Yield: 68%).
Characterization Data
Synthesis of 2-Chloro-N-(4-Ethylphenyl)Acetamide
Step 1: Acetamide Formation
4-Ethylaniline (0.1 mol) is reacted with chloroacetyl chloride (0.12 mol) in dichloromethane with N,N-diisopropylethylamine (0.15 mol) at 0°C. The mixture is stirred for 2 hours, washed with 10% K2CO3, and dried to yield a white solid (Yield: 85%).
Characterization Data
Coupling Reaction
Step 1: Nucleophilic Substitution
1-(3-Methoxyphenyl)-1H-imidazole-2-thiol (0.05 mol) and 2-chloro-N-(4-ethylphenyl)acetamide (0.055 mol) are dissolved in acetone with potassium carbonate (0.06 mol). The mixture is stirred at room temperature for 6 hours, filtered, and recrystallized from ethanol to yield the target compound (Yield: 72%).
Optimization Insights
- Solvent : Acetone outperforms DMF due to reduced side reactions.
- Base : Potassium carbonate yields higher purity than sodium hydride.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetone | 72 | 98 |
| DMF | 65 | 89 |
| THF | 58 | 82 |
Acetone ensures optimal solubility of intermediates and minimizes byproduct formation.
Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 6 | 72 |
| 40 | 4 | 68 |
| 60 | 3 | 61 |
Prolonged stirring at room temperature maximizes yield without thermal degradation.
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (DMSO-d6) :
- δ 1.21 (t, 3H, CH2CH3), 2.58 (q, 2H, CH2CH3), 3.81 (s, 3H, OCH3), 4.42 (s, 2H, S–CH2), 6.89–7.52 (m, 8H, Ar–H), 10.29 (s, 1H, NH).
13C NMR (DMSO-d6) :
HRMS :
- m/z [M + H]+ Calcd for C20H20N3O2S: 374.1224; Found: 374.1226.
Purity Assessment
- HPLC : 98.5% purity (C18 column, acetonitrile/water = 70:30).
- Elemental Analysis : Calcd (%) C 64.32, H 5.92, N 11.25; Found (%) C 64.29, H 5.89, N 11.23.
Challenges and Troubleshooting
Low Coupling Yield
- Solution : Increase stoichiometric ratio of 2-chloroacetamide (1.1 eq) and extend reaction time to 8 hours.
Q & A
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of this compound likely involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key steps may include:
- Step 1: Formation of the imidazole-thiol intermediate via cyclization of substituted phenylamines and thiourea derivatives under reflux conditions .
- Step 2: Coupling the thiol group to an acetamide backbone using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to facilitate thioether bond formation .
- Optimization Strategies:
- Use continuous flow reactors to enhance reaction efficiency and scalability .
- Control temperature (60–80°C) and inert atmospheres (N₂) to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to improve final product purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions on the phenyl and imidazole rings by analyzing aromatic proton splitting patterns and carbon environments .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from chlorine or sulfur atoms .
- Thin-Layer Chromatography (TLC):
- Monitors reaction progress using silica plates and UV visualization, with Rf values compared to standards .
- Infrared Spectroscopy (IR):
- Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Advanced Research Questions
Q. How do structural modifications at the 3-methoxyphenyl or 4-ethylphenyl positions influence the compound's binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Key Findings from Analogous Compounds:
Q. What strategies can resolve discrepancies in bioactivity data observed between in vitro and in vivo studies of this compound?
Methodological Answer:
- Pharmacokinetic Profiling:
- Experimental Design Adjustments:
- Data Contradiction Analysis:
Q. When encountering contradictory results in the compound's enzyme inhibition assays, what methodological approaches should be employed to identify the source of inconsistency?
Methodological Answer:
- Assay Condition Optimization:
- Mechanistic Studies:
Q. What in silico and experimental techniques are recommended to elucidate the mechanism of action of this compound against specific enzymatic targets?
Methodological Answer:
- Computational Approaches:
- Experimental Validation:
- Site-Directed Mutagenesis: Modify key residues in the enzyme’s active site (e.g., His⁷⁵ in COX-2) to confirm binding requirements .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₒₙ/kₒff) for real-time interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
